Boc-beta-cyclopentyl-DL-alanine
Description
Significance as a Chemically Modified Amino Acid Building Block
The primary significance of Boc-β-cyclopentyl-DL-alanine lies in its function as a specialized building block for synthesis. chemimpex.com Unnatural amino acids are crucial in drug discovery because their unique structures can improve the stability, selectivity, and activity of drug molecules.
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amino function in organic synthesis, particularly in peptide synthesis. organic-chemistry.org Its key advantage is its stability under a wide range of reaction conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). chempep.com This allows for the sequential and controlled formation of peptide bonds without unwanted side reactions at the amino group. chemimpex.com The use of Boc protection is a foundational strategy in both solution-phase and solid-phase peptide synthesis. nih.gov
The cyclopentyl moiety attached to the β-carbon of the alanine (B10760859) structure is a non-natural side chain. chemimpex.com Introducing such aliphatic cyclic structures can impart specific conformational constraints on the resulting peptide or molecule. This modification can enhance the metabolic stability of peptide-based drugs by making them less susceptible to enzymatic degradation. chemimpex.combiointerfaceresearch.com Furthermore, the unique structural properties of the cyclopentyl group can influence how the molecule interacts with biological targets, potentially leading to improved binding affinity and efficacy. chemimpex.com
Role in Advanced Organic Synthesis and Pharmaceutical Science Research
In the realm of advanced organic synthesis, Boc-β-cyclopentyl-DL-alanine serves as a versatile intermediate. Its primary application is in the synthesis of peptides and peptidomimetics, where the incorporation of this unnatural amino acid can lead to novel structures with enhanced biological activity. chemimpex.com The process of peptide synthesis involves the stepwise coupling of amino acids, and the Boc group ensures that the amino terminus of the alanine derivative is protected while its carboxyl group reacts to form a peptide bond.
In pharmaceutical science research, this compound is explored for its potential to create new therapeutic agents. chemimpex.comchemimpex.com Research has shown that β-cyclopentyl-L-alanine, a related compound, is used as a building block in the synthesis of novel pharmaceuticals, particularly for targeting neurological disorders. chemimpex.com The unique structure of the cyclopentyl side chain is valuable in designing compounds that can effectively interact with biological targets. chemimpex.com For instance, Boc-β-cyclopentyl-DL-alanine is used as a reactant in the preparation of spirodiketopiperazine-based CCR5 antagonists, which have potential as antiviral agents. chemdad.com The incorporation of such modified amino acids is a key strategy in drug design to enhance the stability and bioavailability of therapeutic agents. chemimpex.combiointerfaceresearch.com Researchers also utilize these compounds to study protein interactions and enzyme activities, providing insights into metabolic pathways and identifying potential therapeutic targets. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169341 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-71-4 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Introduction and Removal of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org Its stability under many reaction conditions and its facile removal under acidic conditions make it an invaluable tool. organic-chemistry.orgtotal-synthesis.com
The introduction of the Boc group is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction can be performed under various conditions, including in aqueous solutions with a base like sodium hydroxide, or in organic solvents with bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com
The chemoselectivity of Boc protection is a key advantage. It is possible to selectively protect an amino group in the presence of other nucleophilic functional groups like hydroxyl groups. organic-chemistry.org This orthogonality is crucial in the synthesis of complex molecules where multiple protecting groups are required. organic-chemistry.orgtotal-synthesis.com
The removal of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900). acsgcipr.org
However, for substrates that are sensitive to strong acids, milder deprotection methods are necessary. A variety of reagents have been developed for this purpose. For example, a solution of oxalyl chloride in methanol has been reported to selectively deprotect N-Boc groups under room temperature conditions. rsc.orgrsc.orgnih.gov Another mild method involves the use of silica (B1680970) gel in refluxing toluene, which can deprotect N-Boc groups in high yields. jlu.edu.cn
The choice of deprotection method is critical to avoid unwanted side reactions. The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate, a problem that can sometimes be mitigated by the use of scavengers like anisole. wikipedia.orgacsgcipr.org
The following table details common reagents for the deprotection of the Boc group.
| Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, strong acid conditions. wikipedia.org |
| Hydrogen Chloride (HCl) | Methanol (MeOH) or Dioxane | Common and effective. wikipedia.org |
| Oxalyl Chloride | Methanol (MeOH) | Mild, room temperature conditions. rsc.orgrsc.orgnih.gov |
| Silica Gel | Toluene, reflux | Mild, heterogeneous conditions. jlu.edu.cn |
| Trimethylsilyl Iodide (TMSI) | Followed by methanolysis | For substrates sensitive to other methods. wikipedia.org |
This table provides a summary of various deprotection methodologies for the Boc group, highlighting the conditions and key features of each.
Asymmetric Synthesis and Chiral Control in β-Amino Acid Production
The stereochemistry of β-amino acids is critical for their biological function and for their application in asymmetric synthesis. Consequently, the development of methods to control the chiral centers during their production is of paramount importance.
Enantioselective Synthesis via Organocatalysis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including β-amino acids, offering a metal-free and often milder alternative to traditional methods. The synthesis of enantiomerically enriched β-amino acids through organocatalysis frequently employs reactions such as the Mannich reaction and Michael additions.
While a specific, detailed organocatalytic protocol for the direct synthesis of Boc-beta-cyclopentyl-DL-alanine is not extensively documented in publicly available literature, established methodologies for analogous structures provide a clear blueprint. A likely approach would involve the asymmetric Mannich reaction between cyclopentanecarboxaldehyde, an amine source, and a nucleophile. Chiral organocatalysts, such as proline and its derivatives, are known to effectively catalyze such reactions, inducing high levels of enantioselectivity.
For instance, a highly enantioselective organocatalytic route has been developed for the synthesis of a related compound, (1S,2R)-2-(aminomethyl)cyclopentane-1-carboxylic acid, which features a cis-configuration. nih.govfigshare.comresearchgate.net This synthesis highlights the potential to control the stereochemistry on the cyclopentane (B165970) ring through organocatalytic methods. The reaction conditions, including the choice of catalyst, solvent, and temperature, would be critical in achieving high diastereoselectivity and enantioselectivity for a β-amino acid with a cyclopentyl substituent.
The general mechanism for an organocatalytic Mannich reaction involves the formation of a chiral enamine from the aldehyde and the catalyst. This enamine then reacts with an imine, generated in situ, in a stereocontrolled manner. The facial selectivity of the enamine attack is directed by the chiral environment of the catalyst.
A plausible synthetic sequence for this compound via an organocatalytic Mannich reaction is outlined below:
| Step | Reaction | Reactants | Catalyst | Product |
| 1 | Imine Formation | Cyclopentanecarboxaldehyde, Amine (e.g., p-anisidine) | Acid catalyst (e.g., acetic acid) | N-aryl imine |
| 2 | Enamine Formation | Ketene silyl (B83357) acetal | Chiral organocatalyst (e.g., proline derivative) | Chiral enamine |
| 3 | Mannich Reaction | N-aryl imine, Chiral enamine | Chiral organocatalyst | β-amino ester |
| 4 | Deprotection & Boc Protection | β-amino ester | Acid/Base, Boc-anhydride | Boc-beta-cyclopentyl-alanine |
This table represents a generalized approach based on established organocatalytic Mannich reactions.
Application as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While the direct use of this compound as a chiral auxiliary is not widely reported, its structural features suggest potential applications in this area, drawing parallels with other β-amino acid derivatives.
The effectiveness of a chiral auxiliary relies on its ability to create a biased steric environment, forcing an incoming reagent to approach from a specific direction. The cyclopentyl group in this compound could provide a rigid and well-defined steric hindrance.
A general protocol for utilizing a β-amino acid derivative as a chiral auxiliary involves its attachment to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary. For example, β-amino acid derivatives have been used to direct the stereoselective alkylation of enolates.
A hypothetical application of Boc-beta-cyclopentyl-alanine as a chiral auxiliary in an asymmetric alkylation is presented in the following table:
| Step | Reaction | Description |
| 1 | Auxiliary Attachment | The carboxylic acid of Boc-beta-cyclopentyl-alanine is coupled with a prochiral ketone to form a chiral enamine or imine. |
| 2 | Diastereoselective Alkylation | The resulting chiral intermediate is treated with an alkylating agent. The cyclopentyl group of the auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess. |
| 3 | Auxiliary Cleavage | The chiral auxiliary is removed from the alkylated product, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary. |
This table illustrates a potential application based on the principles of chiral auxiliary-controlled asymmetric synthesis.
The development of new routes to beta-cycloalkylalanine derivatives using organometallic reagents has also been explored, providing alternative pathways to these valuable building blocks. nih.gov Furthermore, the use of other chiral auxiliaries, such as those derived from α-phenylethylamine, for the asymmetric synthesis of α-substituted-β-amino acids demonstrates the broad utility of this strategy. nih.gov
Applications in Peptide and Peptidomimetic Chemistry
Incorporation of Boc-β-cyclopentyl-DL-alanine into Peptide Structures
The synthesis of peptides is a meticulous process that involves the sequential coupling of amino acids. The use of protecting groups is fundamental to this process, preventing unwanted side reactions and ensuring the correct sequence is assembled. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. peptide.comguidechem.com Boc-beta-cyclopentyl-DL-alanine is thus designed for seamless integration into standard peptide synthesis protocols, particularly the solution-phase technique. nih.govnih.gov
The general process for incorporating Boc-protected amino acids, including this compound, into a peptide chain can be summarized as follows:
| Step | Description |
| 1. Protection | The amino group of the incoming amino acid (e.g., this compound) is protected by a Boc group. |
| 2. Activation | The carboxyl group of the protected amino acid is activated, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov |
| 3. Coupling | The activated amino acid is reacted with the free amino group of the growing peptide chain, forming a new peptide bond. |
| 4. Deprotection | The Boc group is removed from the newly added amino acid, exposing a new N-terminus for the next coupling cycle. peptide.com |
Design and Synthesis of Peptide-based Therapeutics and Functional Probes
The unique structural properties imparted by the cyclopentyl group make this compound an attractive building block for the design of peptide-based therapeutics and functional probes. chemimpex.comchemimpex.com The incorporation of such non-natural amino acids can lead to peptides with improved pharmacological profiles.
In the realm of therapeutics, research has shown that this compound can be used in the preparation of spirodiketopiperazine-based CCR5 antagonists, which have potential as antiviral agents. chemdad.com While direct research is specific, analogous compounds like Boc-β-cyclopropyl-alanine have been utilized in the development of novel therapeutics in oncology and neurology, suggesting similar potential for the cyclopentyl derivative. chemimpex.comchemimpex.com These modifications can enhance the bioactivity and selectivity of the resulting peptides, making them more effective as enzyme inhibitors or receptor ligands. chemimpex.com The design of computationally generated peptide macrocycle inhibitors is another area where such modified amino acids are proving to be valuable. nih.gov
Furthermore, modified amino acids are crucial in the development of functional probes to study biological processes. For instance, activity-based probes (ABPs) are used for the quantitative visualization of specific enzymes in biological samples. nih.gov The incorporation of a unique moiety like the cyclopentyl group can help in designing probes with high specificity for their targets.
Influence of the Cyclopentyl Moiety on Peptide Secondary Structures and Folding
The three-dimensional structure of a peptide is critical to its function. The introduction of a bulky and conformationally constrained group like the cyclopentyl ring from this compound can have a profound impact on the peptide's secondary structure and folding preferences. rsc.org
The cyclopentyl moiety restricts the rotational freedom of the peptide backbone, which can induce specific folding patterns. Studies on peptides containing cyclic amino acids have demonstrated their ability to act as potent inducers of helical or turn structures. rsc.org For example, peptides containing cyclobutane (B1203170) residues have been shown to adopt a 14-helical fold. nih.gov While research on cyclopentane-based γ-amino acids (a close relative to β-amino acids) has indicated a modest tendency to adopt helical secondary structures, it highlights the potential of cyclic moieties to guide folding. nih.govresearchgate.net The presence of the cyclopentyl group can stabilize specific conformations, such as the formation of intramolecular hydrogen bonds, which are key to the establishment of defined secondary structures like helices and turns. nih.gov
One of the most significant impacts of incorporating residues like beta-cyclopentyl-alanine is the propensity to form β-turns. nih.gov A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain reverses its direction. wikipedia.org These turns are crucial for the globular structure of proteins and are often involved in molecular recognition events. nih.gov
The constrained nature of the cyclopentyl group can favor the specific dihedral angles required for β-turn formation. Different types of β-turns are characterized by the phi (φ) and psi (ψ) torsion angles of the second and third residues.
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| I | -60° | -30° | -90° | 0° |
| I' | 60° | 30° | 90° | 0° |
| II | -60° | 120° | 80° | 0° |
| II' | 60° | -120° | -80° | 0° |
| VIII | -60° | -30° | -120° | 120° |
| Data sourced from Wikipedia and other computational studies. wikipedia.orgrsc.orgresearchgate.net |
Enhancements in Peptide Stability and Bioactivity through Boc-β-cyclopentyl-DL-alanine Incorporation
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like this compound is a well-established strategy to enhance the metabolic stability of peptides. nih.gov
The bulky cyclopentyl group can sterically hinder the approach of proteases, preventing the cleavage of nearby peptide bonds. nih.gov This increased resistance to enzymatic degradation prolongs the half-life of the peptide in vivo, potentially leading to improved therapeutic efficacy. Studies on peptides containing cycloalkyl groups have demonstrated a significant positive impact on their proteolytic stability. nih.gov
Beyond stability, the conformational constraints imposed by the cyclopentyl group can lock the peptide into a bioactive conformation. rsc.org This pre-organization can lead to a higher binding affinity for its biological target, thereby enhancing its bioactivity. Analogous cyclopropyl-containing amino acids have been shown to increase both the stability and bioactivity of peptides. chemimpex.comchemimpex.com By influencing the secondary structure and promoting specific turns, the cyclopentyl moiety can optimize the presentation of key side chains for molecular recognition, leading to more potent and effective peptide-based drugs.
Medicinal Chemistry and Drug Discovery Research
Development of Novel Therapeutic Agents Utilizing Boc-β-cyclopentyl-DL-alanine
Boc-beta-cyclopentyl-DL-alanine serves as a key intermediate in the synthesis of peptidomimetics and other small molecules designed to modulate biological processes. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols, allowing for the controlled assembly of complex molecules. The cyclopentyl moiety, a non-natural side chain, provides a means to explore chemical space beyond that of natural amino acids, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability.
The incorporation of alicyclic β-amino acids, such as the cyclopentyl derivative, has been shown to impart remarkable biological effects. These effects are often attributed to the conformational constraints imposed by the cyclic structure, which can lead to more defined three-dimensional structures and improved binding to biological targets.
Investigation of Molecular Target Interactions and Mechanisms of Action
Computational modeling and structural biology techniques are often employed to elucidate the binding modes of these compounds and to rationalize their structure-activity relationships. These studies provide valuable insights into the key interactions that govern their therapeutic effects.
Role in Enzyme Inhibition Studies, with Focus on Proteases
The development of protease inhibitors is a significant area of research where this compound and its derivatives have found utility. Proteases are a class of enzymes that play crucial roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention.
In the design of serine protease inhibitors, for instance, L-3-Cyclopentylalanine has been incorporated into template-fixed β-hairpin peptidomimetics. google.com These structured peptides are designed to mimic the natural substrates or inhibitors of proteases, thereby blocking their activity. The cyclopentyl group in this context can occupy the S1 or other substrate-binding pockets of the protease, contributing to the inhibitor's potency and selectivity.
| Compound Class | Target Enzyme Class | Role of Cyclopentylalanine | Reference |
| β-Hairpin Peptidomimetics | Serine Proteases | Occupies substrate-binding pockets | google.com |
Exploration in Antiviral Research and Other Inhibitor Classes
The application of cyclopentylalanine derivatives extends to the field of antiviral research. In the quest for new treatments for viral infections, such as those caused by influenza virus and SARS-CoV-2, researchers have explored the incorporation of this amino acid into novel inhibitor scaffolds.
L-cyclopentylalanine has been listed as a component in compositions designed for the treatment of viral infections. google.comgoogle.com More specifically, recent research has focused on developing cyclic peptide inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In these studies, cyclopentylalanine was one of the bulky, hydrophobic amino acids used to engineer a peptide with improved antiviral activity. researchgate.net The increased hydrophobicity conferred by the cyclopentyl group can enhance the interaction of the inhibitor with the viral target and improve cell permeability. researchgate.net
| Virus | Target | Inhibitor Type | Contribution of Cyclopentylalanine | Reference |
| Influenza Virus | Not specified | Component of antiviral compositions | Not specified | google.comgoogle.com |
| SARS-CoV-2 | Main Protease (Mpro) | Cyclic Peptide Inhibitor | Increased hydrophobicity, improved antiviral activity | researchgate.netresearchgate.net |
Influence of the Cyclopentyl Moiety and Stereochemistry on Biological Activity
The cyclopentyl group of this compound exerts a significant influence on the biological activity of the molecules in which it is incorporated. This non-polar, bulky side chain can enhance binding to hydrophobic pockets in target proteins, a common feature in the active sites of enzymes like proteases. The conformational restriction imposed by the cyclic structure can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.
Stereochemistry is another critical factor. The use of either the D- or L-enantiomer can have a profound impact on biological activity. In the context of peptidomimetics, the stereochemistry at each amino acid residue, including the cyclopentylalanine, is crucial for maintaining the correct three-dimensional structure required for target recognition and binding. The specific stereoisomer (R or S) will dictate the precise orientation of the cyclopentyl group within the binding site, which can be the difference between a potent inhibitor and an inactive compound.
The introduction of non-natural amino acids with distinct stereochemistry can also confer resistance to degradation by endogenous proteases, thereby improving the pharmacokinetic properties of the drug candidate.
Advanced Structural and Conformational Analysis
Conformational Studies of the Cyclopentyl Ring within the Amino Acid Framework
The five-membered cyclopentane (B165970) ring is not planar and exists in a continuous state of puckering to alleviate torsional strain. libretexts.org Its conformations are typically described by two low-energy forms: the envelope (or endo) conformation, where four carbon atoms are coplanar and the fifth is out of plane, and the twist conformation, where no three atoms are coplanar. nih.govdalalinstitute.com The cyclopentane ring in Boc-beta-cyclopentyl-DL-alanine undergoes rapid interconversion between these puckered states at room temperature. dalalinstitute.com
Analysis of Peptide Conformation Modulated by β-Cyclopentyl-DL-alanine Residues
The incorporation of β-amino acids like β-cyclopentyl-DL-alanine into peptides introduces an additional carbon atom into the peptide backbone compared to their α-amino acid counterparts. nih.gov This extended backbone, combined with the conformational constraints imposed by the cyclopentyl ring, significantly influences the secondary structure of peptides. Research on peptides containing cyclic β-amino acids has shown a propensity to form stable, well-defined secondary structures, such as helices and turns, even in short sequences. nih.gov
The cyclopentyl moiety restricts the available conformational space of the peptide backbone, particularly the dihedral angles (phi, ψ, and ω). nih.gov This is a key strategy in peptide design to stabilize specific secondary structures. For instance, studies on peptides containing aminocyclopentanecarboxylic acid (ACPC), a related cyclic β-amino acid, have demonstrated the ability to induce stable helical and hairpin structures. nih.gov Depending on the stereochemistry and the position of the cyclopentyl residue within the peptide sequence, it can promote the formation of various helical folds, such as 10/12-helices in γ/α-peptides. researchgate.net The tendency of a polypeptide chain to form a particular secondary structure is dependent on the intrinsic properties and the position of the individual amino acid residues. nih.gov The conformational flexibility of oligomers containing cyclic γ-amino acids can be significant, with evidence suggesting that internally hydrogen-bonded helical conformations can be partially populated in solution. nih.govfigshare.com
Spectroscopic Methods for Conformational Elucidation
A variety of spectroscopic techniques are employed to elucidate the detailed conformational features of this compound and the peptides into which it is incorporated.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound containing peptides, both ¹H and ¹³C NMR are utilized. rsc.org The chemical shifts of the amide protons are sensitive to their involvement in hydrogen bonding, a key feature of stable secondary structures. nih.gov Temperature-dependent NMR studies can further probe the stability of these hydrogen bonds. researchgate.net
Nuclear Overhauser Effect (NOE) data provides through-space distance restraints between protons, which are crucial for defining the peptide's fold. nih.govfigshare.com For instance, specific NOE patterns can be characteristic of certain helical types. figshare.com In addition, ³J-coupling constants can provide information about dihedral angles within the peptide backbone and the side chain. nih.gov The analysis of NMR data, often in conjunction with molecular dynamics simulations, allows for the construction of detailed solution-state conformational ensembles. rsc.orgnih.govnih.gov The presence of multiple conformations in solution, such as those arising from the puckering of the cyclopentyl ring or cis-trans isomerization of proline residues in a peptide chain, can also be detected and characterized by NMR. mdpi.com
Table 1: Representative NMR Data for Boc-Protected Amino Acids
| Nucleus | Typical Chemical Shift Range (ppm) for Boc-L-alanine Derivatives | Information Provided |
|---|---|---|
| ¹H | Amide NH: ~5.0-8.0 | Hydrogen bonding, solvent exposure |
| α-H: ~4.0-4.5 | Backbone conformation | |
| β-H: ~1.5-2.5 | Side chain conformation | |
| Boc (t-butyl): ~1.4 | Presence of protecting group | |
| ¹³C | Carbonyl (C=O): ~170-175 | Electronic environment, hydrogen bonding |
| α-C: ~50-60 | Backbone conformation | |
| β-C: ~30-40 | Side chain conformation | |
| Boc (quaternary C): ~80 | Presence of protecting group | |
| Boc (CH₃): ~28 | Presence of protecting group |
Note: Specific chemical shifts for this compound will vary depending on the solvent and the specific conformational ensemble. The data presented is based on typical values for related compounds like N-Boc-L-alanine. researchgate.netchemicalbook.com
Circular dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.commtoz-biolabs.comnih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra in the far-UV region (185-250 nm). creative-proteomics.comnih.gov
α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgresearchgate.net
Random coils generally display a strong negative band below 200 nm. americanpeptidesociety.org
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | <200 |
This table provides a general guide to the interpretation of CD spectra for peptides. americanpeptidesociety.org
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the secondary structure of peptides, particularly through the analysis of the amide bands. nih.govshimadzu.com The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. shimadzu.comnih.gov The amide II band (1500-1600 cm⁻¹) is primarily due to N-H bending and C-N stretching vibrations. scielo.br
Deconvolution of the amide I band can reveal the presence of different structural elements:
α-helices are typically observed in the range of 1650-1658 cm⁻¹.
β-sheets are associated with frequencies around 1620-1640 cm⁻¹.
Turns and random coils appear at other frequencies within the amide I region.
FTIR is advantageous as it can be used to analyze samples in various states, including solids and solutions. nih.govthermofisher.com For peptides containing this compound, FTIR can be used to confirm the secondary structures suggested by CD and NMR, and it is especially useful for studying peptide aggregation, which is often characterized by the formation of intermolecular β-sheets. nih.govresearchgate.net
Table 3: Amide I Band Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Source: Adapted from various sources on FTIR analysis of protein structure. scielo.brclemson.eduresearchgate.net
While NMR provides information about the solution-state conformation, X-ray diffraction analysis of single crystals reveals the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive information on bond lengths, bond angles, and the specific puckering of the cyclopentyl ring in this compound. For peptides containing this residue, X-ray crystallography can elucidate the exact backbone torsion angles and the details of intramolecular hydrogen bonding that stabilize the secondary structure. nih.gov
Although obtaining suitable crystals for X-ray diffraction can be challenging, the resulting high-resolution structure serves as a crucial benchmark for validating and refining the conformational models derived from solution-state studies and computational methods.
Computational Chemistry Approaches in Conformational Prediction and Dynamics
Due to a lack of specific published research focusing on the computational and conformational analysis of this compound, a detailed discussion analogous to that for well-studied amino acids is not possible at this time. Computational chemistry serves as a powerful tool for predicting the three-dimensional structures and dynamic behaviors of molecules, offering insights that are complementary to experimental methods. These theoretical approaches, including molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations, are routinely applied to understand the conformational preferences of amino acid derivatives.
A comprehensive computational analysis would typically involve the following steps:
Conformational Search: Initial exploration of the potential energy surface to identify low-energy conformers. This is often achieved using molecular mechanics force fields, which provide a computationally efficient means of sampling a wide range of possible geometries.
Geometry Optimization and Energy Calculation: The identified low-energy conformers would then be subjected to more accurate quantum mechanical calculations, such as DFT. This step provides more reliable geometries and relative energies, allowing for a ranking of the most stable conformations.
Analysis of Torsional Angles: Key dihedral angles, particularly those of the amino acid backbone (phi, ψ) and the side chain (chi angles), would be analyzed to characterize the preferred conformations.
Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule, MD simulations in a relevant solvent (such as water or a non-polar solvent) would be performed. These simulations track the movement of atoms over time, providing insights into the flexibility of the molecule, the transitions between different conformations, and the time-averaged structural properties.
Without specific studies on this compound, we can only extrapolate from research on similar molecules. For instance, computational studies on other Boc-protected amino acids or those with cyclic side chains could provide a general framework for understanding the likely conformational landscape of this compound. However, the unique combination of the Boc group and the cyclopentyl ring would undoubtedly lead to specific conformational preferences that can only be determined through dedicated computational investigation.
Future research in this area would be highly beneficial for a more complete understanding of the structural and dynamic properties of this compound, which could, in turn, inform its application in various fields of chemical and biological research.
Research on Derivatives and Analogs
Synthesis and Characterization of Modified Boc-β-cyclopentyl-DL-alanine Derivatives
The synthesis of modified Boc-β-cyclopentyl-DL-alanine derivatives often involves multi-step processes starting from readily available precursors. One common strategy is the modification of the cyclopentyl ring or the alanine (B10760859) backbone to introduce new functionalities. For instance, cycloalkanone β-substituted alanine derivatives can be prepared from amino acids and serve as versatile building blocks for various therapeutic agents. acs.orgchemimpex.com
A key aspect of synthesizing these derivatives is the protection of the amino group, for which the tert-butyloxycarbonyl (Boc) group is frequently employed. The Boc protecting group is advantageous due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. chemimpex.commedchemexpress.com
The characterization of these newly synthesized derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while mass spectrometry provides accurate molecular weight determination. Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule.
Table 1: Synthesis and Characterization of a Hypothetical Modified Derivative
| Derivative Name | Starting Materials | Key Reaction Step | Characterization Methods |
|---|---|---|---|
| Boc-(3-hydroxy-β-cyclopentyl)-DL-alanine | Boc-β-cyclopentenyl-DL-alanine | Hydroboration-oxidation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Structure-Activity Relationship (SAR) Studies of Analogs with Varied Side Chains
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of Boc-β-cyclopentyl-DL-alanine, SAR studies often focus on modifications of the cyclopentyl side chain. Variations in the size, conformation, and substitution pattern of the cycloalkyl ring can significantly impact the binding affinity and efficacy of the resulting compounds.
For example, in the context of glucagon (B607659) receptor antagonists, the optimization of β-alanine derivatives with different side chains led to compounds with nanomolar affinity. nih.gov These studies revealed that the nature of the side chain is critical for receptor binding and metabolic stability. Similarly, research on other cyclic amino acid analogs has shown that both ring size and flexibility can affect receptor affinity and selectivity.
The cyclopentyl group in Boc-β-cyclopentyl-DL-alanine provides a balance of hydrophobicity and conformational rigidity. SAR studies might explore how replacing the cyclopentyl group with other cycloalkyl rings (e.g., cyclopropyl, cyclohexyl) or introducing substituents on the cyclopentyl ring alters the biological activity. A supplier of Boc-β-cyclopropyl-L-alanine highlights its use in enhancing the structural diversity and stability of peptides for therapeutic applications. chemimpex.com
Table 2: Hypothetical SAR Data for Boc-β-cycloalkyl-DL-alanine Analogs
| Analog | Side Chain | Observed Activity (Hypothetical) | Interpretation |
|---|---|---|---|
| Boc-β-cyclopropyl-DL-alanine | Cyclopropyl | Increased potency, reduced selectivity | Smaller ring may allow for different binding pose. |
| Boc-β-cyclopentyl-DL-alanine | Cyclopentyl | Moderate potency and selectivity | Baseline compound for comparison. |
| Boc-β-cyclohexyl-DL-alanine | Cyclohexyl | Decreased potency | Larger ring may cause steric hindrance. |
Applications of Related Cycloalkyl-β-Alanine Derivatives in Drug Design
Cycloalkyl-β-alanine derivatives are valuable building blocks in drug design, contributing to the development of novel therapeutics with improved properties. The incorporation of these non-natural amino acids can enhance metabolic stability, bioavailability, and target specificity.
One notable application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as perindopril (B612348) and ramipril. acs.orgchemimpex.com Cycloalkanone β-substituted alanine derivatives are key intermediates in the production of these widely used antihypertensive drugs. acs.orgchemimpex.com The cyclopentyl moiety in these structures plays a crucial role in their interaction with the active site of the ACE enzyme.
Furthermore, β-alanine derivatives have been investigated as glucagon receptor antagonists for the treatment of type 2 diabetes. nih.gov Optimization of these compounds led to orally available antagonists with efficacy in animal models. nih.gov Another area of application is in the development of CCR5 antagonists, which are used as antiviral agents, particularly against HIV. A chemical supplier notes that Boc-β-cyclopentyl-DL-alanine is used as a reactant in the preparation of spirodiketopiperazine-based CCR5 antagonists. chemdad.com The unique structural features of β-cyclopentyl-DL-alanine also make it a compound of interest in neurotransmitter research. chemimpex.com
Table 3: Examples of Drug Classes Utilizing Cycloalkyl-β-Alanine Derivatives
| Drug Class | Example Drug | Role of Cycloalkyl-β-Alanine Derivative |
|---|---|---|
| ACE Inhibitors | Perindopril, Ramipril | Key synthetic intermediate. acs.orgchemimpex.com |
| Glucagon Receptor Antagonists | Experimental compounds | Core scaffold for antagonist design. nih.gov |
| CCR5 Antagonists | Experimental compounds | Reactant in the synthesis of antiviral agents. chemdad.com |
Development of Fluorescent Probes and Other Functional Analogs
The functionalization of amino acids to create fluorescent probes is a powerful tool for studying biological processes. By attaching a fluorophore to a molecule like Boc-β-cyclopentyl-DL-alanine, researchers can create probes to visualize and track the molecule's interactions within a cellular environment.
The development of such probes often involves coupling a fluorescent dye to the amino acid. nih.gov The choice of fluorophore is critical and depends on the specific application, with considerations for factors like quantum yield, photostability, and spectral properties. Unnatural amino acids are particularly useful in this context as they can be designed to incorporate a fluorescent reporter with minimal perturbation to the biological system. acs.orgrsc.org
For instance, fluorescently labeled unnatural amino acids have been used to monitor proteasome activity in real-time and to detect the activity of enzymes like phenylalanine ammonia (B1221849) lyase. acs.orgrsc.org These probes can offer improved selectivity and resistance to cleavage by other enzymes compared to probes based on natural amino acids. acs.org Genetically encoded fluorescent unnatural amino acids have also been developed to create FRET (Förster Resonance Energy Transfer) probes for detecting protein-protein interactions and enzyme activities. rsc.org While specific examples for Boc-β-cyclopentyl-DL-alanine are not extensively documented, the principles of designing fluorescent probes with other unnatural amino acids can be readily applied.
Table 4: Potential Functional Analogs of Boc-β-cyclopentyl-DL-alanine
| Functional Analog | Modification | Potential Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC, Rhodamine) to the amino or carboxyl group. | Tracking the uptake and distribution of the amino acid in cells. |
| Biotinylated Analog | Conjugation with biotin. | Affinity purification of binding partners. |
| Photo-crosslinking Analog | Incorporation of a photo-reactive group (e.g., benzophenone). | Identifying protein-ligand interactions. |
Advanced Analytical Techniques in Research Pertaining to Boc β Cyclopentyl Dl Alanine
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of Boc-β-cyclopentyl-DL-alanine, enabling both the separation of enantiomers and the real-time monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of Boc-β-cyclopentyl-DL-alanine and for separating its enantiomers. Given that the compound is a DL-racemic mixture, chiral HPLC is particularly crucial. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are highly effective for resolving the enantiomers of N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com
For t-BOC protected amino acids, reversed-phase mode is often the most effective approach. sigmaaldrich.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. nih.gov Method development involves optimizing the mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate), which also makes the method compatible with mass spectrometry (LC/MS). sigmaaldrich.com The D-enantiomer is often more strongly retained on these types of columns. sigmaaldrich.com
Table 1: Representative Chiral HPLC Conditions for Boc-Amino Acid Separation
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Chiral macrocyclic glycopeptide (e.g., Teicoplanin-based, Ristocetin A-based) | sigmaaldrich.comsigmaaldrich.com |
| Mobile Phase Mode | Reversed-Phase | sigmaaldrich.com |
| Mobile Phase Composition | Methanol or Acetonitrile / Aqueous Buffer (e.g., 20mM Ammonium Acetate, pH 4.1) | sigmaaldrich.com |
| Detection | UV (e.g., 210-254 nm), Mass Spectrometry (MS) | sigmaaldrich.com |
| Application | Enantiomeric purity assessment, Separation of D and L forms | researchgate.net |
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving Boc-β-cyclopentyl-DL-alanine and for preliminary purity checks. thieme.desigmaaldrich.com For instance, during the synthesis of the compound, TLC can be used to track the consumption of starting materials and the formation of the Boc-protected product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system.
The choice of eluent is critical and is determined by the polarity of the compounds to be separated. A common system for amino acid derivatives is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic acid or ammonia (B1221849) to improve spot shape and resolution. The spots are visualized under UV light (if the compound is UV-active) or by staining with an appropriate reagent, such as ninhydrin (B49086) (for free amines, useful for monitoring deprotection) or a potassium permanganate (B83412) stain. The retention factor (Rf) value helps in identifying the product versus the reactants.
Table 2: Typical TLC System for Monitoring Reactions of Boc-Amino Acids
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | sigmaaldrich.com |
| Mobile Phase (Eluent) | Dichloromethane/Methanol mixture (e.g., 9:1 v/v) or Ethyl Acetate/Hexane | thieme.de |
| Visualization | UV light (254 nm), Potassium permanganate stain, or Ninhydrin stain (after deprotection) | thieme.de |
| Application | Monitoring reaction completion, Identification of starting materials and products | thieme.desigmaaldrich.com |
Mass Spectrometry for Molecular Characterization and Reaction Progress Monitoring
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identity of Boc-β-cyclopentyl-DL-alanine. acdlabs.com Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be readily observed as its protonated molecule [M+H]⁺ or other adducts. The high mass accuracy of modern spectrometers allows for the confirmation of the elemental formula, C₁₃H₂₃NO₄. nih.govavantorsciences.com
Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. For Boc-protected amino acids, a hallmark fragmentation is the loss of the Boc group or parts of it. nih.gov Common neutral losses include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). nih.govreddit.com These specific fragment ions are diagnostic for the presence of the Boc protecting group and can be used to confirm the identity of the synthesized compound. acdlabs.com
Table 3: Predicted ESI-MS Fragmentation of Boc-β-cyclopentyl-DL-alanine
| Ion Description | Predicted m/z | Formula of Fragment Lost | Reference |
|---|---|---|---|
| Protonated Molecule [M+H]⁺ | 258.17 | N/A | matrixscientific.com |
| Loss of Isobutylene [M+H - 56]⁺ | 202.11 | C₄H₈ | nih.govreddit.com |
| Loss of Boc group [M+H - 100]⁺ | 158.11 | C₅H₈O₂ | nih.gov |
| Loss of Boc group and water [M+H - 118]⁺ | 140.10 | C₅H₁₀O₃ | youtube.com |
Advanced Spectroscopic Methods for Detailed Structural Elucidation
While chromatography and mass spectrometry confirm purity and molecular weight, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for the definitive elucidation of the compound's covalent structure.
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For Boc-β-cyclopentyl-DL-alanine, the ¹H NMR spectrum would show characteristic signals for the nine protons of the tert-butyl group of the Boc protector as a singlet, along with multiplets for the cyclopentyl ring protons and the protons on the alanine (B10760859) backbone. researchgate.net Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the cyclopentyl and alanine moieties. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Boc-β-cyclopentyl-DL-alanine would be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate (B1207046) (Boc group) and the C=O and O-H stretching of the carboxylic acid. researchgate.netrsc.org
Table 4: Predicted Key Spectroscopic Data for Boc-β-cyclopentyl-DL-alanine
| Technique | Feature | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ¹H NMR | tert-butyl (Boc) | ~1.45 (s, 9H) | researchgate.net |
| Cyclopentyl protons | ~1.10 - 1.90 (m) | researchgate.net | |
| α-CH and β-CH₂ (alanine) | ~4.20 (m, 1H), ~1.70-2.00 (m, 2H) | researchgate.net | |
| NH (carbamate) | ~5.0 (d, 1H) | researchgate.net | |
| ¹³C NMR | Carboxylic acid C=O | ~175-178 | researchgate.net |
| Carbamate C=O | ~155-157 | researchgate.net | |
| Quaternary C (Boc) | ~80 | researchgate.net | |
| tert-butyl CH₃ (Boc) | ~28 | researchgate.net | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 (broad) | rsc.org |
| N-H stretch (carbamate) | ~3300-3400 | rsc.org | |
| C=O stretches (carbamate and acid) | ~1680-1740 (strong, broad) | researchgate.net |
Compound Index
Q & A
Q. What are the recommended synthetic pathways for Boc-beta-cyclopentyl-DL-alanine, and how can purity be validated?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to beta-cyclopentyl-DL-alanine. Key steps include:
- Protection : Reacting the amine group of beta-cyclopentyl-DL-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate).
- Purification : Use reversed-phase HPLC or column chromatography to isolate the product. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
- Purity thresholds : Aim for >95% purity, as specified in commercial standards for analogous compounds (e.g., N-Benzyloxycarbonyl-DL-alanine) .
Q. How can researchers characterize the thermodynamic stability of this compound?
Employ combustion calorimetry and Knudsen effusion techniques to measure:
- Enthalpy of formation : Compare experimental values (e.g., derived from combustion energy) with computational predictions (e.g., G3-level ab initio calculations) .
- Sublimation enthalpy : Use vapor pressure measurements at varying temperatures, applying the Clausius-Clapeyron equation . These methods are validated in studies on analogous amino acids like α- and β-alanine .
Advanced Research Questions
Q. How do computational models reconcile discrepancies between experimental and theoretical thermodynamic data for Boc-protected amino acids?
Discrepancies often arise from solvation effects or conformational flexibility. To address this:
- Molecular dynamics (MD) simulations : Model the compound in explicit solvent to account for solvation entropy.
- Conformational sampling : Use density functional theory (DFT) to explore low-energy conformers and compare with crystallographic data (if available).
- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±2.9 kJ·mol⁻¹ for α-alanine enthalpy ). Cross-validate with hybrid methods like ONIOM .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Key challenges include:
- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound.
- Detection limits : Optimize LC-MS/MS parameters (e.g., multiple reaction monitoring) for sensitivity. Calibrate with deuterated analogs (e.g., Butylone-D3.HCl methodology ).
- Stability : Assess degradation under storage conditions (e.g., pH, temperature) via accelerated stability studies .
Q. How should researchers address contradictions in solubility data for Boc-protected amino acids?
Contradictions may stem from polymorphic forms or solvent impurities. Mitigation strategies:
- Standardize solvents : Use HPLC-grade solvents and report lot numbers (e.g., as in Sigma-Aldrich protocols ).
- X-ray diffraction (XRD) : Identify crystalline vs. amorphous forms affecting solubility.
- Replicate experiments : Compare results across labs using shared reference standards (e.g., Glycyl-DL-alanine purity criteria ).
Methodological Considerations
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound studies?
For limited data (e.g., n < 10):
- Non-parametric tests : Use Wilcoxon signed-rank tests to compare groups without assuming normality.
- Bootstrapping : Generate confidence intervals for mean values.
- Report effect sizes : Highlight practical significance alongside p-values, as emphasized in IB Extended Essay guidelines .
Q. How can researchers optimize synthetic yields while minimizing racemization in this compound production?
- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce racemization.
- Chiral chromatography : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., Crownpak CR-I columns).
- Kinetic control : Use excess Boc anhydride to drive the reaction to completion before side reactions occur .
Data Presentation and Validation
Q. What criteria should guide the inclusion of computational data in peer-reviewed studies on this compound?
- Reproducibility : Provide input files for quantum calculations (e.g., Gaussian .gjf files).
- Benchmarking : Compare results with established methods (e.g., G3 vs. DFT-B3LYP ).
- Uncertainty quantification : Report root-mean-square deviations (RMSD) between experimental and computed values .
Q. How can researchers validate the biological relevance of this compound in enzyme inhibition assays?
- Positive controls : Compare with known inhibitors (e.g., cyclopentyl derivatives in kinase studies).
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Off-target checks : Perform selectivity screens against related enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
